molecular formula C13H11FN4O B12957832 4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol

4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol

Katalognummer: B12957832
Molekulargewicht: 258.25 g/mol
InChI-Schlüssel: WIYNJYUDARCSLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is a complex organic compound that features a quinoline core substituted with an imidazole moiety, an amino group, and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol typically involves multi-step organic reactionsThe amino and fluorine substituents are then introduced using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wirkmechanismus

The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and lead to various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is unique due to its combination of the quinoline core, imidazole moiety, amino group, and fluorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H11FN4O

Molekulargewicht

258.25 g/mol

IUPAC-Name

2-amino-6-fluoro-4-(imidazol-1-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C13H11FN4O/c14-9-4-10-8(6-18-2-1-16-7-18)3-12(15)17-13(10)11(19)5-9/h1-5,7,19H,6H2,(H2,15,17)

InChI-Schlüssel

WIYNJYUDARCSLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=N1)CC2=CC(=NC3=C2C=C(C=C3O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.